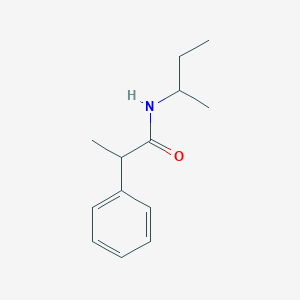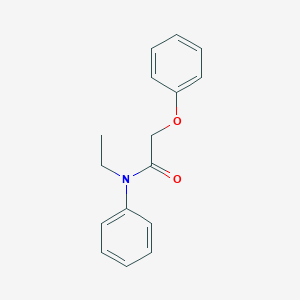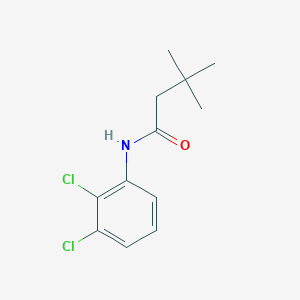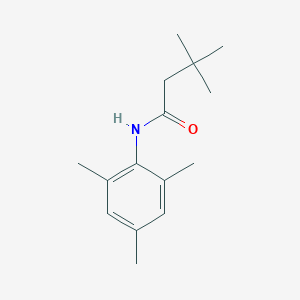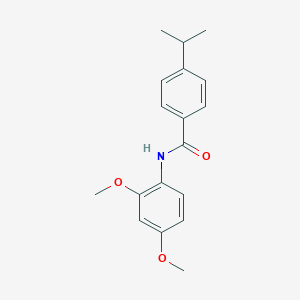![molecular formula C14H14N4S B253298 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine](/img/structure/B253298.png)
3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine, also known as GSK-3 inhibitor, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiadiazine derivatives and has been shown to have a significant effect on various biological processes.
Mécanisme D'action
The mechanism of action of 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors involves the inhibition of the glycogen synthase kinase-3 (3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine) enzyme. This enzyme plays a critical role in various biological processes, including the regulation of glycogen metabolism, cell proliferation, differentiation, and apoptosis. By inhibiting 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine, these inhibitors can affect these processes and potentially have therapeutic applications.
Biochemical and Physiological Effects
3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors have been shown to have various biochemical and physiological effects on cells and organisms. These effects include the regulation of glycogen metabolism, cell proliferation, differentiation, and apoptosis. Additionally, 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors have been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors in lab experiments include their potential therapeutic applications and their ability to affect various biological processes. Additionally, 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors are relatively easy to synthesize and can be obtained in large quantities.
The limitations of using 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors in lab experiments include their potential toxicity and the need for further research to fully understand their mechanisms of action. Additionally, 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors may have off-target effects, which can complicate their use in lab experiments.
Orientations Futures
There are several future directions for the study of 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors. These include the development of more potent and selective inhibitors, the identification of new therapeutic applications, and the investigation of their mechanisms of action. Additionally, future research should focus on the potential toxicity and off-target effects of these inhibitors to ensure their safety and efficacy in clinical settings.
Conclusion
In conclusion, 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine, or 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitor, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This inhibitor has been shown to have a significant effect on various biological processes, including cell proliferation, differentiation, and apoptosis. Additionally, 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors have been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. While there are some limitations to the use of 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors in lab experiments, their potential therapeutic applications make them a promising area for future research.
Méthodes De Synthèse
The synthesis of 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine involves the condensation of 2-aminothiophenol with an appropriate aldehyde, followed by the reaction with hydrazine hydrate and an appropriate acid chloride. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors have been extensively studied in scientific research due to their potential therapeutic applications. These inhibitors have been shown to have a significant effect on various biological processes, including cell proliferation, differentiation, and apoptosis. Additionally, 3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine inhibitors have been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propriétés
Nom du produit |
3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine |
|---|---|
Formule moléculaire |
C14H14N4S |
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine |
InChI |
InChI=1S/C14H14N4S/c1-2-6-10(7-3-1)13-15-16-14-18(13)17-11-8-4-5-9-12(11)19-14/h1-3,6-7,12H,4-5,8-9H2 |
Clé InChI |
YAZGSJGQUPXIAC-UHFFFAOYSA-N |
SMILES |
C1CCC2=NN3C(=NN=C3SC2C1)C4=CC=CC=C4 |
SMILES canonique |
C1CCC2=NN3C(=NN=C3SC2C1)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)
![Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)
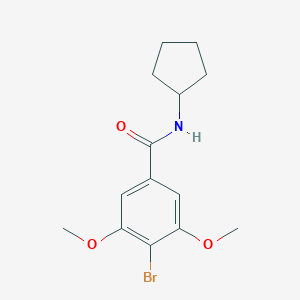

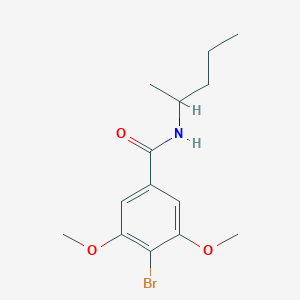
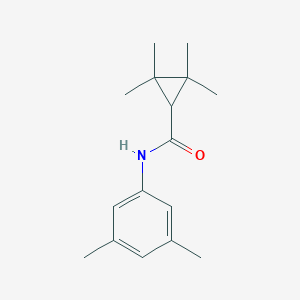


![1-[(2-Ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B253232.png)
